Epiboldenone
Overview
Description
Epiboldenone, also known as 17α-Boldenone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is structurally similar to boldenone, differing only in the position of the double bond in the steroid nucleus.
Mechanism of Action
Target of Action
Epiboldenone, also known as 17α-Boldenone, is an anabolic steroid that has been detected in the urine of animals . . Therefore, it’s plausible that this compound may also interact with aldosterone receptors.
Mode of Action
Based on its structural similarity to eplerenone, it may bind to mineralocorticoid receptors, thereby blocking the binding of aldosterone . Aldosterone is a hormone that increases blood pressure primarily by inducing sodium and water retention . By blocking aldosterone, this compound could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .
Biochemical Pathways
Given its potential role as an aldosterone receptor antagonist, it may impact the renin-angiotensin-aldosterone system (raas), a critical regulator of blood pressure and fluid balance .
Result of Action
If it acts similarly to eplerenone, it could potentially reduce blood pressure and prevent myocardial and vascular fibrosis .
Biochemical Analysis
Biochemical Properties
Epiboldenone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with androgen receptors, which are crucial for its anabolic effects. The binding of this compound to these receptors initiates a cascade of biochemical reactions that promote protein synthesis and muscle growth. Additionally, this compound interacts with enzymes involved in steroid metabolism, influencing the conversion and activity of other steroids in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In muscle cells, it enhances protein synthesis, leading to increased muscle mass and strength. It also influences cell signaling pathways, particularly those related to muscle growth and repair. This compound has been shown to modulate gene expression, upregulating genes involved in muscle hypertrophy and downregulating those associated with muscle atrophy. Furthermore, it affects cellular metabolism by increasing the uptake and utilization of amino acids, which are essential for protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, this compound-receptor complexes translocate to the nucleus, where they bind to specific DNA sequences and modulate the transcription of target genes. This results in the activation of anabolic pathways and the suppression of catabolic pathways. Additionally, this compound can inhibit the activity of enzymes involved in steroid metabolism, thereby increasing the bioavailability of other anabolic steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid increase in protein synthesis and muscle growth, which stabilizes after prolonged exposure. The stability and degradation of this compound are also important factors, as its effects can diminish over time due to metabolic breakdown. Long-term studies have shown that continuous exposure to this compound can lead to sustained muscle growth and improved muscle function, although the rate of growth may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth and enhances physical performance without significant adverse effects. At higher doses, this compound can cause toxic effects, including liver damage and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve noticeable anabolic effects, but exceeding this threshold can lead to toxicity and adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as 5α-reductase and aromatase, which are involved in the conversion of steroids to their active forms. This compound can also influence metabolic flux by altering the levels of metabolites involved in anabolic and catabolic processes. This modulation of metabolic pathways contributes to its overall anabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the bloodstream. This compound’s distribution is influenced by its affinity for different tissues, with higher concentrations observed in muscle tissues due to its anabolic properties. The localization and accumulation of this compound in specific tissues are crucial for its effectiveness and potential side effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with androgen receptors and other cellular components. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. The subcellular localization of this compound is essential for its ability to modulate gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epiboldenone can be synthesized through several chemical routes. One common method involves the oxidation of boldenone using reagents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the 17α-epimer .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar oxidation reactions. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Epiboldenone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using agents like sodium borohydride.
Substitution: Reactions where functional groups are replaced with others, often using halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield less oxidized forms .
Scientific Research Applications
Epiboldenone has been explored for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid metabolism and detection
Biology: Investigated for its effects on muscle growth and development in animal models
Medicine: Studied for potential therapeutic applications in treating muscle wasting diseases and other conditions
Industry: Utilized in the development of veterinary pharmaceuticals and performance-enhancing drugs
Comparison with Similar Compounds
Similar Compounds
Boldenone: Structurally similar but differs in the position of the double bond.
Testosterone: The parent compound from which epiboldenone is derived.
Nandrolone: Another anabolic steroid with similar anabolic effects
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. It has a different binding affinity for androgen receptors compared to other steroids, leading to variations in its anabolic and androgenic effects .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHSRDYCUFFLA-KZYORJDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)C=C[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474528 | |
Record name | Epiboldenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27833-18-7 | |
Record name | Epiboldenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is epiboldenone detected in biological samples?
A: A high-throughput ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method can be used to detect this compound in equine plasma. [] This method involves liquid-liquid extraction of the analyte from plasma using methyl tert-butyl ether (MTBE), followed by separation using a C18 column. Detection and quantification are achieved through selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer. Importantly, this method can differentiate this compound from its epimer, boldenone, through baseline chromatographic separation. []
Q2: What other compounds related to this compound are often monitored in doping control?
A: Both boldione (1,4-androstadien-3,17-dione) and boldenone are often monitored alongside this compound in doping control, particularly in the context of equine sports. [, ] These compounds are all classified as anabolic and androgenic steroids (AASs) and are prohibited by organizations like the World Anti-Doping Agency (WADA) and the Association of Racing Commissioners International (ARCI). [, ] The detection of boldione metabolites, including boldenone and this compound, in urine samples can indicate the use of boldione as a performance-enhancing drug. []
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